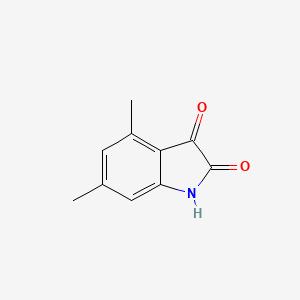4,6-dimethyl-1H-indole-2,3-dione
CAS No.: 49820-06-6
Cat. No.: VC2424015
Molecular Formula: C10H9NO2
Molecular Weight: 175.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 49820-06-6 |
|---|---|
| Molecular Formula | C10H9NO2 |
| Molecular Weight | 175.18 g/mol |
| IUPAC Name | 4,6-dimethyl-1H-indole-2,3-dione |
| Standard InChI | InChI=1S/C10H9NO2/c1-5-3-6(2)8-7(4-5)11-10(13)9(8)12/h3-4H,1-2H3,(H,11,12,13) |
| Standard InChI Key | SHOAYKZGNWFWSU-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C2C(=C1)NC(=O)C2=O)C |
| Canonical SMILES | CC1=CC(=C2C(=C1)NC(=O)C2=O)C |
Introduction
Chemical Structure and Properties
4,6-Dimethyl-1H-indole-2,3-dione features a bicyclic structure consisting of a benzene ring fused to a five-membered heterocyclic ring containing nitrogen. The compound is characterized by two carbonyl groups at positions 2 and 3, with methyl substituents at positions 4 and 6 of the benzene ring. This arrangement of functional groups contributes to its distinct chemical reactivity and potential biological interactions.
Physical Properties
The physical and chemical properties of 4,6-dimethyl-1H-indole-2,3-dione are summarized in Table 1.
Table 1: Physical and Chemical Properties of 4,6-Dimethyl-1H-indole-2,3-dione
Chemical Reactions and Transformations
As an isatin derivative, 4,6-dimethyl-1H-indole-2,3-dione can participate in various chemical reactions that exploit the reactivity of its functional groups. These reactions provide pathways for structural modifications and the synthesis of more complex compounds.
Reactions at the Carbonyl Groups
The carbonyl groups at positions 2 and 3 are key reaction sites:
-
Nucleophilic Addition: The carbonyl at the C-3 position is particularly susceptible to nucleophilic attack, allowing for the formation of various adducts .
-
Schiff Base Formation: Reaction with primary amines leads to the formation of Schiff bases (imines) at the C-3 position, creating compounds with potential biological activities .
-
Condensation Reactions: The compound can undergo condensation reactions with various reagents to form heterocyclic derivatives, including quinolines through the Pfitzinger reaction .
N-Substitution Reactions
The N-H group at position 1 can undergo substitution reactions:
-
N-Alkylation: Reaction with alkyl halides in the presence of a base can yield N-alkylated derivatives .
-
N-Acylation: Treatment with acetic anhydride and catalytic pyridine can lead to N-acetylated derivatives, which often show increased solubility in organic solvents .
Current Research and Future Directions
Research involving 4,6-dimethyl-1H-indole-2,3-dione and related isatin derivatives continues to expand, focusing on several key areas:
Structure-Activity Relationship Studies
Ongoing research aims to understand how structural modifications, including the positioning of methyl groups as in 4,6-dimethyl-1H-indole-2,3-dione, affect biological activity . These studies help in the rational design of isatin derivatives with enhanced properties for specific applications.
Development of Novel Synthetic Methodologies
Researchers are exploring more efficient and environmentally friendly methods for synthesizing isatin derivatives, including 4,6-dimethyl-1H-indole-2,3-dione, to facilitate their use in various applications .
Exploration of Biological Activities
Further investigation into the specific biological activities of 4,6-dimethyl-1H-indole-2,3-dione could reveal unique properties that differentiate it from other isatin derivatives, potentially leading to novel applications in drug development .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume